
7-Deaza-7-propargylamino-ddATP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deaza-7-propargylamino-ddATP is a modified nucleotide analog of dideoxyadenosine triphosphate (ddATP). This compound is primarily used in gene sequencing and various biomedical research applications due to its unique chemical properties . The modification involves the replacement of the nitrogen atom at the 7th position of the adenine ring with a carbon atom, and the addition of a propargylamino group, which enhances its utility in various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-7-propargylamino-ddATP typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Nucleophilic substitution: Introduction of the propargylamino group at the 7th position of the deazaadenine ring.
Phosphorylation: Conversion of the nucleoside to the corresponding triphosphate form using phosphorylating agents such as phosphorus oxychloride (POCl3) and pyrophosphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargylamino group.
Substitution: The propargylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Nucleophiles: Ammonia (NH3), amines.
Major Products:
Oxidation products: Formation of aldehydes or carboxylic acids depending on the oxidizing conditions.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Deaza-7-propargylamino-ddATP has a wide range of applications in scientific research:
Gene Sequencing: Used as a chain terminator in Sanger sequencing and next-generation sequencing (NGS) due to its ability to terminate DNA synthesis.
Fluorescent Labeling: Conjugated with fluorescent dyes for labeling and detection of DNA molecules in PCR amplification and microarray analysis.
Drug Development: Investigated for its potential in developing antiviral and anticancer therapies.
Mecanismo De Acción
The primary mechanism of action of 7-Deaza-7-propargylamino-ddATP involves its incorporation into DNA strands during synthesis. The absence of a 3’-hydroxyl group prevents further elongation of the DNA chain, effectively terminating DNA synthesis. This property is exploited in sequencing technologies to generate DNA fragments of varying lengths for analysis . The propargylamino group enhances binding affinity and specificity to target sequences, making it a valuable tool in molecular biology.
Comparación Con Compuestos Similares
Dideoxyadenosine triphosphate (ddATP): The parent compound, lacking the modifications present in 7-Deaza-7-propargylamino-ddATP.
7-Deazaadenosine triphosphate: Similar structure but without the propargylamino group.
7-Deaza-7-iodo-ddATP: Another modified nucleotide with an iodine atom at the 7th position.
Uniqueness: this compound stands out due to its enhanced stability and binding properties, making it more suitable for high-fidelity sequencing and labeling applications. The propargylamino group provides additional sites for chemical modifications, expanding its utility in various research fields.
Propiedades
Fórmula molecular |
C14H20N5O11P3 |
|---|---|
Peso molecular |
527.26 g/mol |
Nombre IUPAC |
[[(2S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)pyrrolo[2,3-d]pyrimidin-7-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H20N5O11P3/c15-5-1-2-9-6-19(14-12(9)13(16)17-8-18-14)11-4-3-10(28-11)7-27-32(23,24)30-33(25,26)29-31(20,21)22/h6,8,10-11H,3-5,7,15H2,(H,23,24)(H,25,26)(H2,16,17,18)(H2,20,21,22)/t10-,11+/m0/s1 |
Clave InChI |
LQOGZFINDBWPBN-WDEREUQCSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C(N=CN=C32)N)C#CCN |
SMILES canónico |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C(N=CN=C32)N)C#CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


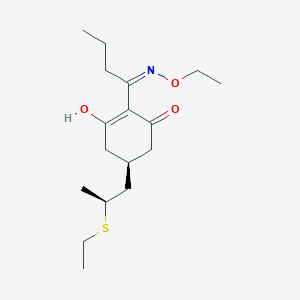
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
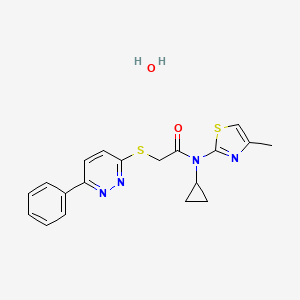
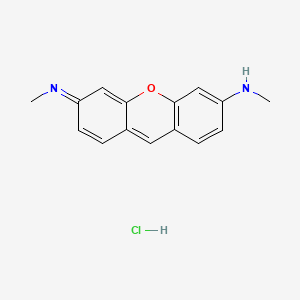

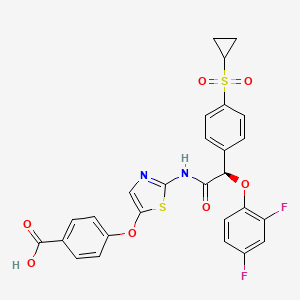
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)
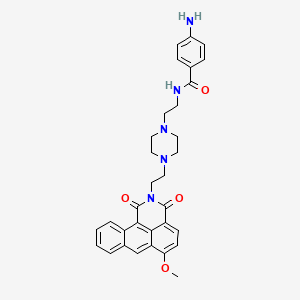
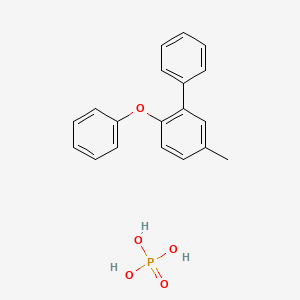
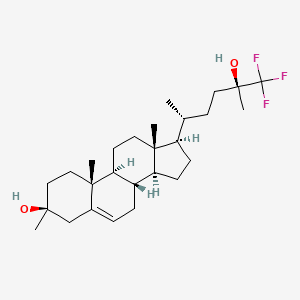
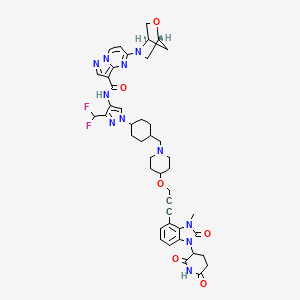


![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)
